![molecular formula C12H14N2O3S B12930197 [5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol CAS No. 83352-66-3](/img/structure/B12930197.png)
[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-1-tosyl-1H-imidazol-4-yl)methanol is an organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. This particular compound is characterized by a methyl group at the 5-position, a tosyl group at the 1-position, and a hydroxymethyl group at the 4-position of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1-tosyl-1H-imidazol-4-yl)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the imidazole with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Methylation: The methyl group is introduced at the 5-position using methyl iodide and a strong base like sodium hydride.
Hydroxymethylation: The hydroxymethyl group is introduced at the 4-position by reacting the imidazole with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of (5-Methyl-1-tosyl-1H-imidazol-4-yl)methanol follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1-tosyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: (5-Methyl-1-tosyl-1H-imidazol-4-yl)carboxylic acid.
Reduction: (5-Methyl-1-tosyl-1H-imidazol-4-yl)methanol.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
(5-Methyl-1-tosyl-1H-imidazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (5-Methyl-1-tosyl-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the tosyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1H-imidazol-4-yl)methanol: Lacks the tosyl group, making it less hydrophobic.
(5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol: Contains a phenyl group instead of a tosyl group, altering its chemical properties and biological activity.
Uniqueness
(5-Methyl-1-tosyl-1H-imidazol-4-yl)methanol is unique due to the presence of the tosyl group, which enhances its hydrophobicity and potential interactions with biological molecules. This makes it a valuable compound for various research applications.
Properties
CAS No. |
83352-66-3 |
|---|---|
Molecular Formula |
C12H14N2O3S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
[5-methyl-1-(4-methylphenyl)sulfonylimidazol-4-yl]methanol |
InChI |
InChI=1S/C12H14N2O3S/c1-9-3-5-11(6-4-9)18(16,17)14-8-13-12(7-15)10(14)2/h3-6,8,15H,7H2,1-2H3 |
InChI Key |
COCPKXRNOLDOQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC(=C2C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


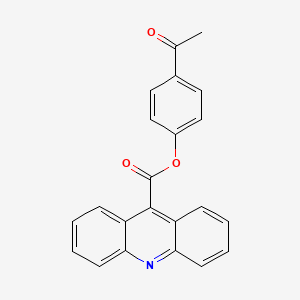
![tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B12930123.png)
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12930125.png)

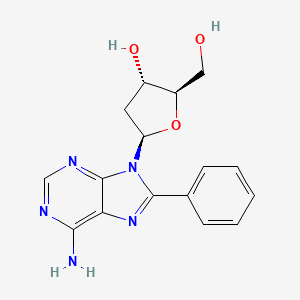
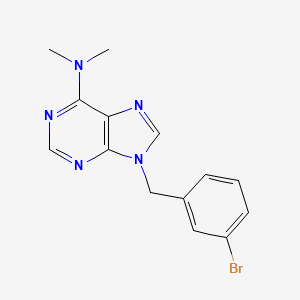


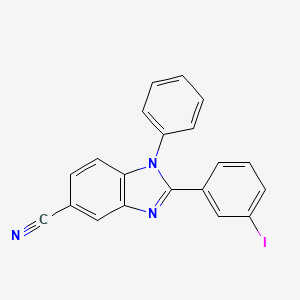
![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
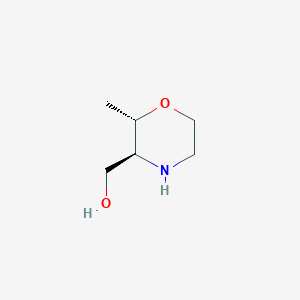
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)
